N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide
Description
N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide is a synthetic acetamide derivative characterized by a benzimidazole core fused with a hydroxyethyl substituent. The molecule features two distinct N-substituents: a 2,6-diethylphenyl group and a methoxymethyl moiety. Its benzoimidazolyl-hydroxyethyl group distinguishes it from classical chloroacetamide herbicides, possibly influencing its solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-(methoxymethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-5-17-10-9-11-18(6-2)22(17)26(15-29-4)21(28)14-25-20-13-8-7-12-19(20)24-23(25)16(3)27/h7-13,16,27H,5-6,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEQPDFBYXLXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Compounds in the benzimidazole class have shown the ability to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in inflammatory responses .
- Antitumor Activity : Similar benzimidazole derivatives have been documented to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .
1. Anti-inflammatory Activity
A study on related compounds demonstrated that they can significantly reduce paw edema in adjuvant-induced arthritis models. The administration of N-(2-hydroxy phenyl) acetamide at doses of 5 mg/kg and 10 mg/kg resulted in notable decreases in inflammatory markers and improved clinical scores .
| Dose (mg/kg) | Paw Edema Reduction | IL-1β Levels Reduction | TNF-α Levels Reduction |
|---|---|---|---|
| 0 | - | - | - |
| 5 | Significant | Significant | Significant |
| 10 | Highly Significant | Highly Significant | Highly Significant |
2. Antitumor Activity
In vitro studies have indicated that similar benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds demonstrated an EC50 value lower than that of established chemotherapeutics, suggesting enhanced efficacy against specific tumor types .
Case Study 1: Anti-cancer Effects
In a preclinical trial involving xenograft models, a benzimidazole derivative similar to this compound showed significant tumor growth inhibition compared to control groups. Tumor volume measurements indicated a reduction of over 50% after treatment over four weeks .
Case Study 2: Anti-inflammatory Properties
A separate study focused on the anti-inflammatory effects of related compounds in an arthritis model. Results showed that treatment with these compounds led to a significant decrease in joint swelling and inflammatory cytokine levels over a treatment period of two weeks .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Analysis
The compound’s closest structural analogs are chloroacetamide herbicides listed in , such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide). A comparative analysis is outlined below:
Key Differences and Implications
Substituent Effects: The benzoimidazolyl-hydroxyethyl group in the target compound replaces the chlorine atom in alachlor. This substitution may shift its mode of action from classical fatty acid inhibition (common in chloroacetamides) to interactions with biological targets via aromatic π-stacking or hydrogen bonding .
Synthetic and Analytical Considerations :
- Structural complexity may necessitate advanced crystallographic techniques (e.g., SHELX-based refinement) for resolving its 3D conformation, unlike simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
